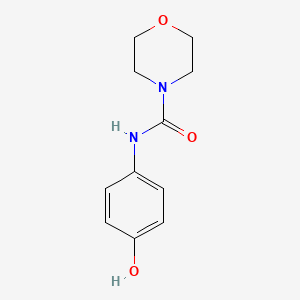

N-(4-hydroxyphenyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-10-3-1-9(2-4-10)12-11(15)13-5-7-16-8-6-13/h1-4,14H,5-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNTYKLVPWIEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-(4-hydroxyphenyl)morpholine-4-carboxamide typically involves the reaction of 4-hydroxyaniline with morpholine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

N-(4-hydroxyphenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The hydroxyphenyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-hydroxyphenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may also play a role in the compound’s activity by influencing its binding properties and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aryl Group

The biological and physicochemical properties of morpholine carboxamides are highly dependent on the substituent attached to the phenyl ring. Key analogs include:

N-Phenylmorpholine-4-carboxamide

- Structure : Phenyl group without hydroxyl substitution.

- Synthesis : Prepared via condensation reactions, as reported in crystallographic studies .

- Properties: Acts as a precursor for further functionalization. No direct biological data are provided, but its structural simplicity makes it a benchmark for comparison.

N-(4-Chlorophenyl)morpholine-4-carboxamide

- Structure : Chlorine atom at the para position of the phenyl ring.

- Synthesis : Similar to N-phenyl analogs, with confirmed crystal packing via N–H⋯O hydrogen bonds .

N-(4-Methoxyphenyl)morpholine-4-carboxamide

- Structure : Methoxy group at the para position.

- Synthesis : Reported in derivatives like N′-(dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide, highlighting the role of electron-donating groups in stability .

- Properties : Methoxy groups may improve metabolic stability compared to hydroxyl groups.

N-(3-Chloro-4-(4-chloro-2-hydroxyphenoxy)phenyl)morpholine-4-carboxamide (JP1)

- Structure : Complex substitution with chlorine and hydroxyl groups.

Data Table: Key Morpholine Carboxamide Derivatives

Biological Activity

N-(4-hydroxyphenyl)morpholine-4-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a morpholine ring, a para-hydroxyphenyl moiety, and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of 233.26 g/mol. The structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of analgesic and anti-inflammatory effects. Its structural similarities to known analgesics suggest it may modulate pain pathways by interacting with specific receptors involved in nociception, such as cyclooxygenase enzymes and cannabinoid receptors .

Key Findings

- Analgesic Properties : Studies have shown that compounds with similar structures can act as non-hepatotoxic analgesics, providing pain relief without the liver damage commonly associated with traditional analgesics like acetaminophen .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases .

- Mechanism of Action : The hydroxyphenyl group may interact with enzymes and receptors, while the morpholine ring influences binding properties and stability. Detailed mechanistic studies are needed to confirm these interactions .

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Morpholine derivative | Analgesic and anti-inflammatory properties |

| N-(4-hydroxyphenyl)retinamide (4HPR) | Retinoid derivative | Induces apoptosis in malignant cells |

| N-(1-Hydroxynaphthalene-2-carbonyl)morpholine | Morpholine derivative | Potential anticancer properties |

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its potential as a new analgesic agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in vitro. Results showed that it effectively reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its utility in managing inflammatory conditions .

Future Directions for Research

Ongoing research aims to:

- Explore Derivatives : Synthesize and evaluate derivatives of this compound to enhance its biological activity.

- Investigate Mechanisms : Conduct detailed studies on the mechanisms through which this compound interacts with biological targets.

- Clinical Trials : Initiate clinical trials to assess safety and efficacy in humans for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-hydroxyphenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with 4-aminophenol. Key steps include amidation under basic conditions (e.g., using carbodiimides as coupling agents) and purification via chromatography . Optimization strategies include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., dichloromethane or THF) to enhance solubility.

- Stoichiometric adjustments (e.g., 1.2 equivalents of coupling agent) to drive reaction completion.

- Monitoring by TLC or HPLC to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., hydroxyphenyl proton at δ 6.5–7.5 ppm and morpholine carboxamide carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for chair-conformation morpholine rings and intermolecular N–H⋯O interactions .

Advanced Research Questions

Q. How does the hydroxyphenyl group influence biological activity compared to halogenated morpholine carboxamides?

- Methodological Answer : The hydroxyphenyl group enhances hydrogen-bonding potential, improving receptor affinity in neuropharmacological targets (e.g., serotonin/dopamine receptors). Comparative studies with chlorophenyl analogs (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) show reduced log P values (hydroxyphenyl: ~1.8 vs. chlorophenyl: ~2.5), impacting blood-brain barrier permeability . Activity assays (e.g., radioligand binding) should control for pH-dependent phenolic OH protonation, which alters receptor interactions .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent buffer pH (7.4) and temperature (37°C) to mitigate variability in receptor binding studies .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to account for pharmacokinetic differences .

- Structural Validation : Confirm batch purity via HPLC and XRD to rule out polymorphic effects .

Q. How can computational models predict the binding affinity of this compound to neurotransmitter receptors?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with dopamine D2 receptors. The morpholine oxygen and hydroxyphenyl group show strong hydrogen bonding with ASP114 and SER193 residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Pay attention to solvent-accessible surface area (SASA) of the hydroxyphenyl moiety .

- QSAR Models : Corrogate substituent effects (e.g., hydroxyl vs. nitro groups) on IC50 values using descriptors like HOMO-LUMO gaps .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Polymorphism Risk : The hydroxyphenyl group promotes multiple hydrogen-bonding motifs. Screen solvents (e.g., ethanol/water mixtures) and use slow evaporation at 4°C to isolate stable polymorphs .

- Twinned Crystals : Address twinning via iterative SHELXL refinement with HKLF 5 datasets. Anisotropic displacement parameters (ADPs) improve model accuracy .

- Data Contradictions : Cross-validate XRD results with solid-state NMR to resolve ambiguities in hydrogen positions .

Methodological Notes

- Synthesis Optimization : Prioritize eco-friendly solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Advanced Characterization : Pair XRD with differential scanning calorimetry (DSC) to study thermal stability and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.